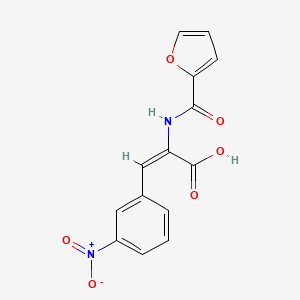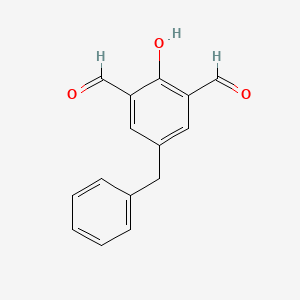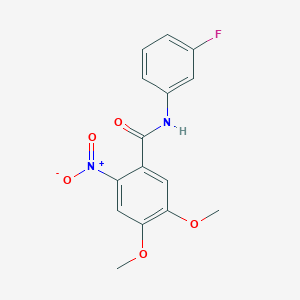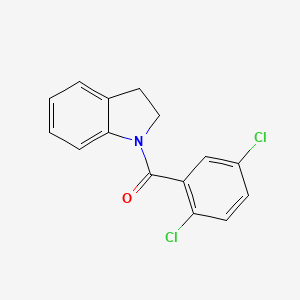
2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid, also known as FNAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FNAA is a highly reactive molecule that is capable of forming covalent bonds with various biological molecules, making it a useful tool for studying protein structure and function.
Wissenschaftliche Forschungsanwendungen
2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid has been used in a wide range of scientific research applications, including protein structure and function studies, enzyme activity assays, and drug discovery. 2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid is particularly useful for studying proteins that have reactive cysteine residues, as it can form covalent bonds with these residues and provide information about the protein's structure and function. 2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid has also been used to identify potential drug targets by screening libraries of proteins for covalent binding activity.
Wirkmechanismus
2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid forms covalent bonds with biological molecules through a Michael addition reaction. The nitro group on the phenyl ring of 2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid acts as an electron-withdrawing group, making the alpha-beta unsaturated carbonyl group more electrophilic. This electrophilic group can then react with nucleophilic residues on proteins, such as cysteine, to form a covalent bond. The covalent bond between 2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid and the protein can be reversible or irreversible, depending on the specific reaction conditions.
Biochemical and Physiological Effects:
2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid has been shown to have a variety of biochemical and physiological effects, depending on the specific protein or biological molecule that it binds to. For example, 2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid has been shown to inhibit the activity of certain enzymes by covalently modifying their active sites. 2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid has also been shown to induce protein aggregation and misfolding, which can lead to cellular toxicity. However, the specific effects of 2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid on biological systems are highly dependent on the concentration, reaction conditions, and specific protein or biological molecule being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid is its high reactivity and selectivity for certain biological molecules, such as cysteine residues on proteins. This makes it a useful tool for studying protein structure and function, as well as identifying potential drug targets. However, the high reactivity of 2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid can also be a limitation, as it can lead to non-specific binding and cellular toxicity if not used carefully. Additionally, the irreversible nature of some covalent bonds formed by 2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid can make it difficult to study certain proteins or biological molecules.
Zukünftige Richtungen
There are many potential future directions for 2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid research, including the development of new methods for protein modification and drug discovery. One potential direction is the use of 2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid for targeted drug delivery, where it could be used to selectively modify proteins in specific cells or tissues. Another potential direction is the development of new 2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid analogs with improved reactivity and selectivity for specific biological molecules. Overall, 2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid is a promising tool for scientific research, and continued research in this area is likely to yield new insights into protein structure and function, as well as new potential drug targets.
Synthesemethoden
2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid can be synthesized by reacting 2-furoyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The resulting product can be purified by recrystallization from a suitable solvent such as ethanol. The synthesis of 2-(2-furoylamino)-3-(3-nitrophenyl)acrylic acid is a relatively straightforward process that can be carried out in a standard laboratory setting.
Eigenschaften
IUPAC Name |
(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-13(12-5-2-6-22-12)15-11(14(18)19)8-9-3-1-4-10(7-9)16(20)21/h1-8H,(H,15,17)(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVZTVDGYLEKDM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)O)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5846819.png)



![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5846850.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide](/img/structure/B5846853.png)




![4-fluoro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5846891.png)
![5-(methoxymethyl)-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5846902.png)

